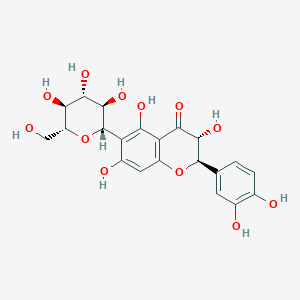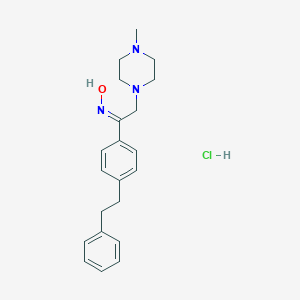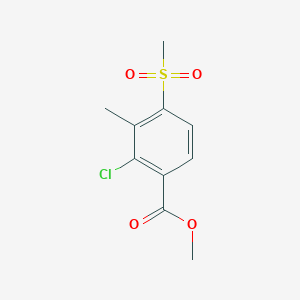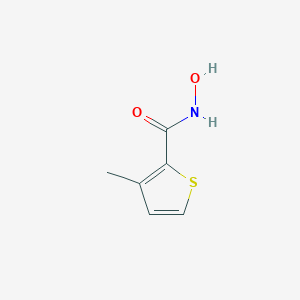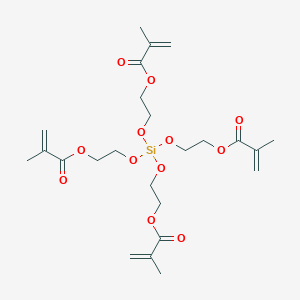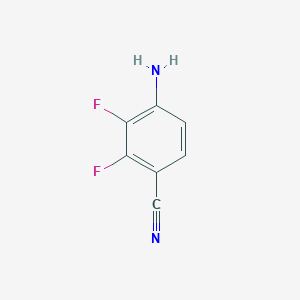
PROPANAMIDE,N-(6-HYDROXY-4,5,7-TRIMETHYL-2-BENZOTHIAZOLYL)-2-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with hydroxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- typically involves the reaction of 6-hydroxy-4,5,7-trimethyl-2-benzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The benzothiazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butanamide, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-
- Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
Uniqueness
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
120164-62-7 |
|---|---|
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C14H18N2O2S/c1-6(2)13(18)16-14-15-10-7(3)8(4)11(17)9(5)12(10)19-14/h6,17H,1-5H3,(H,15,16,18) |
Clave InChI |
WBIYGYSUPYURMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C |
Sinónimos |
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B53034.png)
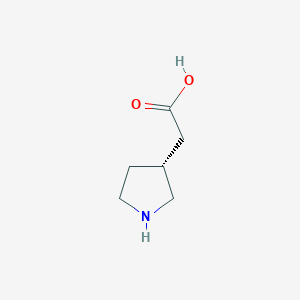


![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione](/img/structure/B53043.png)
